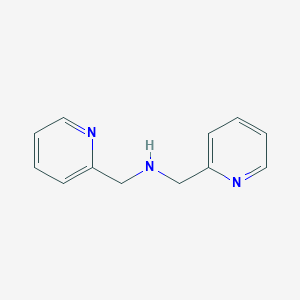
7-Methylbenz(a)anthracene-5,6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylbenz(a)anthracene-5,6-oxide is a polycyclic aromatic hydrocarbon derivative It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenz(a)anthracene-5,6-oxide typically involves the epoxidation of Benz(a)anthracene derivatives. One common method is the reaction of Benz(a)anthracene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to introduce the epoxy group at the 5,6-position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylbenz(a)anthracene-5,6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of dihydrodiols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include dihydrodiols, hydroxylated derivatives, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
7-Methylbenz(a)anthracene-5,6-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and mechanisms of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential impact on human health.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 7-Methylbenz(a)anthracene-5,6-oxide involves its interaction with cellular enzymes, particularly those involved in the metabolism of xenobiotics. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include DNA, where the compound can form adducts, and various enzymes involved in detoxification pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound without the epoxy and methyl groups.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A related compound with four fused aromatic rings.
Uniqueness
7-Methylbenz(a)anthracene-5,6-oxide is unique due to the presence of the epoxy group at the 5,6-position and the methyl group at the 7-position. These structural features confer distinct reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
1155-38-0 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
19-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-14-8-4-5-9-15(14)18-19(20-18)17(11)16/h2-10,18-19H,1H3 |
InChI-Schlüssel |
MFBSRFKHKCKLIC-UHFFFAOYSA-N |
SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15 |
Kanonische SMILES |
CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15 |
Synonyme |
7-methylbenz(a)anthracene 5,6-oxide 7-methylbenzanthracene 5,6-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















